N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound synthesized via a Dimroth rearrangement . It has been designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Synthesis Analysis
The compound was synthesized via a Dimroth rearrangement . This method is commonly used in the synthesis of heterocyclic compounds, which have shown confirmed biological and pharmacological activities .Molecular Structure Analysis
The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group P ca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .Chemical Reactions Analysis
The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . It has been reported that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Scientific Research Applications
Synthesis and Characterization
N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds have been synthesized and characterized for various applications. The synthesis process often involves reactions with primary amines, showcasing the compound's versatility in forming derivatives with potential bioactivities. For instance, the synthesis, characterization, and evaluation of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, have been conducted, revealing their structural properties through techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. These studies provide insights into the compounds' geometric parameters and potential biological activities against cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
Pyrazolo[3,4-d]pyrimidines have been explored for their antimicrobial and insecticidal properties. For example, derivatives synthesized via microwave irradiation exhibited significant activity against certain insects and microorganisms. This suggests the potential of this compound derivatives in developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
Research on pyrazolo[3,4-d]pyrimidines has extended to anticancer and anti-inflammatory applications. Novel derivatives have shown promising results in inhibiting cancer cell growth and inflammation, indicating the therapeutic potential of these compounds in treating cancer and inflammatory diseases. For example, new pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited higher anticancer activity than reference drugs in some cases, along with significant antimicrobial activity (Hafez et al., 2016).
Mechanism of Action
Future Directions
The compound’s detailed three-dimensional arrangement could be useful for designing new derivatives . Moreover, solid-state data could be used to clarify the mechanism of action implicating this new CLK1 and DYRK1A kinases inhibitor . This opens up new possibilities for the development of more effective kinase inhibitors in the future.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-10-4-3-8(5-11(10)20-2)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXKOUWVVBMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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